5-(Methylamino)-N-Boc-pentanamine

Description

The exact mass of the compound 5-(Methylamino)-N-Boc-pentanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Methylamino)-N-Boc-pentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylamino)-N-Boc-pentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

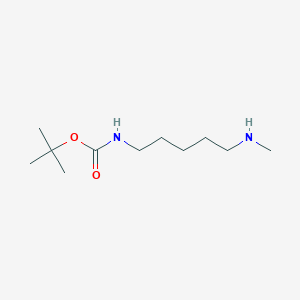

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[5-(methylamino)pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLZYLJFEUKOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311458-36-2 | |

| Record name | tert-butyl N-[5-(methylamino)pentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Methylamino)-N-Boc-pentanamine

CAS Number: 1311458-36-2

Introduction: A Versatile Building Block in Modern Drug Discovery

5-(Methylamino)-N-Boc-pentanamine, also known by its synonym tert-butyl (5-(methylamino)pentyl)carbamate, is a strategically designed bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a five-carbon aliphatic chain, is terminally functionalized with a Boc-protected primary amine at one end and a secondary methylamine at the other. This configuration makes it an invaluable building block, particularly as a flexible linker in the synthesis of complex bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations, enabling chemists to orchestrate multi-step syntheses with high precision. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this important synthetic intermediate, with a focus on its role in facilitating the development of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 5-(Methylamino)-N-Boc-pentanamine is essential for its effective use in synthesis and for the purification of its derivatives. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1311458-36-2 | [1][2] |

| Molecular Formula | C₁₁H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 216.32 g/mol | [1][2] |

| Synonyms | tert-butyl (5-(methylamino)pentyl)carbamate | [1][2] |

| Appearance | Solid, Semi-Solid, or Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |

The structural arrangement of a Boc-protected amine and a secondary amine separated by a pentyl chain provides a defined distance and spatial orientation between these two functional groups. This makes it a valuable tool for creating molecules designed to interact with biological systems.

Strategic Synthesis of 5-(Methylamino)-N-Boc-pentanamine

The synthesis of 5-(Methylamino)-N-Boc-pentanamine is a multi-step process that requires careful control of reaction conditions to ensure selectivity and high yield. A logical and commonly employed synthetic strategy begins with the readily available precursor, 1,5-diaminopentane (cadaverine).

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a two-step process:

Caption: Synthetic workflow for 5-(Methylamino)-N-Boc-pentanamine.

Part 1: Selective Mono-Boc Protection of 1,5-Diaminopentane

The primary challenge in the first step is the selective protection of only one of the two primary amino groups in 1,5-diaminopentane. A common and effective method involves the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of the diamine.

Experimental Protocol:

-

Dissolution: Dissolve 1,5-diaminopentane in a suitable solvent, such as methanol, under cooling in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirred diamine solution over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified by silica gel column chromatography to yield tert-butyl N-(5-aminopentyl)carbamate (N-Boc-cadaverine).

Part 2: N-Methylation of N-Boc-cadaverine

The second step involves the methylation of the remaining free primary amine. Reductive amination provides a controlled method for this transformation.

Experimental Protocol:

-

Oxidation (Hypothetical Step): The primary amine of N-Boc-cadaverine would first be oxidized to the corresponding aldehyde, 5-(Boc-amino)pentanal. This can be achieved using various mild oxidizing agents.

-

Reductive Amination: The resulting aldehyde is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the desired secondary amine. The reaction typically proceeds by dissolving the aldehyde and methylamine in a suitable solvent, followed by the addition of the reducing agent.

-

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed, followed by extraction with an organic solvent. The final product, 5-(Methylamino)-N-Boc-pentanamine, is then purified by column chromatography.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized 5-(Methylamino)-N-Boc-pentanamine must be confirmed through rigorous analytical techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for this validation.

Expected Analytical Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methyl group on the nitrogen (a singlet around 2.4 ppm), and a series of multiplets for the methylene protons of the pentyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), the methyl carbon attached to the nitrogen, and the carbons of the pentyl chain.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.3.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of 5-(Methylamino)-N-Boc-pentanamine makes it a highly valuable linker molecule in the synthesis of various pharmaceutical agents and chemical probes.

Role as a PROTAC Linker

One of the most significant applications of this molecule is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The five-carbon chain of 5-(Methylamino)-N-Boc-pentanamine provides the necessary flexibility and length for optimal ternary complex formation in many PROTAC designs. Similar molecules, such as 5-[Boc(methyl)amino]pentanal, are explicitly described as PROTAC linkers.[1][2]

Caption: Mechanism of action of a PROTAC utilizing a linker.

Intermediate in the Synthesis of Bioactive Molecules

Beyond its use in PROTACs, the diamine scaffold of 5-(Methylamino)-N-Boc-pentanamine is a common motif in a variety of biologically active compounds. The ability to selectively deprotect the Boc group under acidic conditions allows for its incorporation into peptide and small molecule synthesis, where the secondary amine can be further functionalized. This makes it a versatile intermediate for creating libraries of compounds for drug screening and for the synthesis of targeted therapies.

Conclusion

5-(Methylamino)-N-Boc-pentanamine is a key synthetic intermediate whose value lies in its bifunctional nature and the strategic placement of a protecting group. Its role as a flexible linker is particularly crucial in the development of innovative therapeutic modalities such as PROTACs. The synthetic routes, while requiring careful optimization for selectivity, are based on well-established chemical principles. As the demand for more sophisticated and targeted drugs continues to grow, the utility of well-designed building blocks like 5-(Methylamino)-N-Boc-pentanamine in both academic research and industrial drug development is set to expand.

References

Sources

An In-depth Technical Guide to 5-(Methylamino)-N-Boc-pentanamine

This document provides a comprehensive technical overview of 5-(Methylamino)-N-Boc-pentanamine, a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust synthetic and purification strategy, and detail the analytical methodologies required for its thorough characterization and quality control. This guide is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for the effective application of this versatile chemical building block.

Core Compound Properties and Handling

5-(Methylamino)-N-Boc-pentanamine, also known as tert-butyl (5-(methylamino)pentyl)carbamate, is a diamine derivative where one amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the other is a secondary methylamine.[1] This differential protection makes it an invaluable linker and intermediate in multi-step organic synthesis, allowing for selective functionalization at either nitrogen atom.

The presence of a five-carbon pentylamine backbone provides a flexible, hydrophilic spacer, a common motif in molecules designed to interact with biological systems, such as linkers for Proteolysis Targeting Chimeras (PROTACs). The Boc-protected amine offers stability under a wide range of reaction conditions while being readily deprotected under acidic conditions, and the secondary amine serves as a reactive nucleophile.

Physicochemical Data Summary

All quantitative data for 5-(Methylamino)-N-Boc-pentanamine is summarized in the table below for rapid reference.

| Property | Value | Source |

| Molecular Weight | 216.32 g/mol | [2] |

| Molecular Formula | C₁₁H₂₄N₂O₂ | [1][2] |

| CAS Number | 1311458-36-2 | [1][2] |

| Synonym | tert-butyl (5-(methylamino)pentyl)carbamate | [1] |

| Typical Purity | ≥95% | [2] |

| Physical Form | Liquid or low-melting solid | [3] (by analogy) |

| InChI Key | IUJAXFLKTQXMHJ-UHFFFAOYSA-N | [3] (for parent alcohol) |

Storage and Handling

Due to the presence of basic amine groups, 5-(Methylamino)-N-Boc-pentanamine is susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, stringent storage and handling protocols are necessary to maintain its integrity.

-

Storage: The compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] It must be kept in a dark and dry environment to prevent degradation.[2]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

Synthesis and Purification Strategy

The synthesis of 5-(Methylamino)-N-Boc-pentanamine can be approached from several routes. A highly efficient and common strategy involves the reductive amination of a Boc-protected amino-aldehyde with methylamine. This method is favored for its high selectivity and the use of mild reducing agents.

Synthetic Workflow Overview

The following diagram illustrates a logical and field-tested workflow for the synthesis and subsequent purification of the target compound, starting from the commercially available N-Boc-5-aminopentan-1-ol.

Caption: A typical synthetic and purification workflow for 5-(Methylamino)-N-Boc-pentanamine.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the second stage of the synthesis, a critical C-N bond-forming reaction.[4]

-

Reaction Setup: To a solution of N-Boc-5-aminopentanal (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an argon atmosphere, add a solution of methylamine (2.0 M in THF, 1.5 equiv.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, which reduces the imine intermediate to the secondary amine without affecting the Boc-protecting group or risking over-reduction.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography to remove unreacted starting materials and byproducts.

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient mobile phase. A typical gradient would be from 0% to 10% methanol in dichloromethane. Expertise Note: To prevent peak tailing of the basic amine product on the acidic silica gel, it is crucial to add a small amount of a basic modifier, such as triethylamine (0.5-1.0%), to the mobile phase.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-(Methylamino)-N-Boc-pentanamine as a clear oil or solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Structural Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the Boc group (a singlet at ~1.44 ppm, 9H), the N-methyl group (a singlet at ~2.45 ppm, 3H), and distinct methylene protons of the pentyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals will confirm the presence of the Boc carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the various carbons of the pentyl chain and the N-methyl group.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 217.3.

Purity Assessment: LC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method for determining the purity of the final product.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 210 nm and ESI-MS (Positive Ion Mode) |

Trustworthiness Note: A critical consideration when using Gas Chromatography (GC-MS) for Boc-protected amines is the potential for thermal decomposition in the heated injection port, which can cleave the Boc group and lead to the erroneous detection of the unprotected amine.[5] Therefore, LC-MS is the more reliable method for purity analysis of this compound.

Analytical QC Workflow

The following diagram outlines the standard workflow for the complete analytical characterization of the final product.

Caption: Standard quality control workflow for identity, structure, and purity verification.

Conclusion

5-(Methylamino)-N-Boc-pentanamine is a strategically designed chemical intermediate with a molecular weight of 216.32 g/mol .[2] Its bifunctional nature, combining a readily cleavable Boc-protected amine with a nucleophilic secondary amine on a flexible linker, makes it a highly valuable tool for constructing complex molecules in pharmaceutical and materials science research. The successful application of this compound is contingent upon a thorough understanding of its properties, adherence to robust synthetic and purification protocols, and comprehensive analytical characterization as detailed in this guide.

References

- Vertex AI Search Result.

- Sigma-Aldrich. 5-(Methylamino)-N-Boc-pentanamine | 1311458-36-2.

- Sigma-Aldrich. 5-(Methylamino)-N-Boc-pentanamine | 1311458-36-2.

- BenchChem. n-Boc 5-(methylamino)pentan-1-ol.

- ResearchGate. Synthesis of N-BOC amines by various routes.

- ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.

- NIH National Library of Medicine. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- Sigma-Aldrich. 5-(Methylamino)pentan-1-ol | 2751-70-4.

Sources

- 1. 5-(Methylamino)-N-Boc-pentanamine | 1311458-36-2 [sigmaaldrich.com]

- 2. 1311458-36-2;5-(Methylamino)-N-Boc-pentanamine;5-(甲氨基)-N-BOC-戊胺-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 3. 5-(Methylamino)pentan-1-ol | 2751-70-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl (5-(methylamino)pentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (5-(methylamino)pentyl)carbamate, a bifunctional molecule with significant potential in synthetic chemistry and drug development. Due to the limited publicly available data on this specific compound, this document synthesizes information on its constituent functional groups, its likely precursor, and established synthetic methodologies to offer a robust scientific resource.

Introduction and Rationale

Tert-butyl (5-(methylamino)pentyl)carbamate is a derivative of 1,5-diaminopentane (cadaverine) where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other is a secondary methylamine. This unique structure makes it a valuable building block in the synthesis of more complex molecules. The Boc group provides a stable, acid-labile protecting group for one of the primary amines, allowing for selective modification of the secondary methylamino group. This differential reactivity is highly desirable in multi-step syntheses, particularly in the development of pharmaceutical intermediates and other fine chemicals.

The incorporation of a methylamino group can significantly influence the pharmacological properties of a molecule, including its basicity, lipophilicity, and ability to form hydrogen bonds. These factors are critical in modulating drug-receptor interactions and pharmacokinetic profiles.

Physicochemical Properties

While specific experimental data for tert-butyl (5-(methylamino)pentyl)carbamate is not widely reported, its properties can be reliably predicted based on its structure and comparison to its precursor, tert-butyl (5-aminopentyl)carbamate.

| Property | Value (Predicted/Inferred) | Reference |

| CAS Number | 1131458-36-2 | N/A |

| Molecular Formula | C₁₁H₂₄N₂O₂ | N/A |

| Molecular Weight | 216.32 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol) | Inferred from functional groups |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

Synthesis of tert-butyl (5-(methylamino)pentyl)carbamate

The synthesis of tert-butyl (5-(methylamino)pentyl)carbamate can be logically approached from its readily available precursor, tert-butyl (5-aminopentyl)carbamate (also known as N-Boc-1,5-diaminopentane). The key transformation is the selective methylation of the terminal primary amine. Several synthetic strategies can be employed to achieve this.

Proposed Synthetic Pathway: Reductive Amination

A highly effective and selective method for the synthesis of secondary amines is reductive amination.[1][2] This approach involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a methylamine, formaldehyde or a formaldehyde equivalent is used.

Caption: Proposed synthesis of tert-butyl (5-(methylamino)pentyl)carbamate via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established procedures for reductive amination.[1][2][3]

Materials:

-

tert-butyl (5-aminopentyl)carbamate (1.0 eq)

-

Formaldehyde (37% in water, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add tert-butyl (5-aminopentyl)carbamate and dissolve it in dichloromethane.

-

Add formaldehyde solution to the stirred solution at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (5-(methylamino)pentyl)carbamate.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards aldehydes and ketones than other borohydrides, which minimizes side reactions.

-

Dichloromethane is a common solvent for reductive aminations due to its ability to dissolve a wide range of organic compounds and its relative inertness under the reaction conditions.

-

The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acidic species and to remove water-soluble byproducts.

Analytical Characterization (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.4 ppm), and the methylene groups of the pentyl chain (multiplets, ~1.2-3.2 ppm). The NH proton of the carbamate may appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, the carbonyl carbon of the carbamate, and the five carbons of the pentyl chain. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the tert-butyl group or the Boc group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the carbamate (~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and the C=O stretching of the carbamate (~1680 cm⁻¹). |

Applications in Research and Drug Development

The unique bifunctional nature of tert-butyl (5-(methylamino)pentyl)carbamate makes it a versatile intermediate for a variety of applications:

-

Synthesis of Polyamines: The secondary amine can be further elaborated, and subsequent deprotection of the Boc group reveals a primary amine, providing a route to unsymmetrical polyamines.

-

Pharmaceutical Synthesis: It can serve as a key building block for the introduction of a methylated diaminopentyl moiety into drug candidates. This can be advantageous for modulating solubility, basicity, and target binding.

-

Linker Chemistry: In the development of bioconjugates or targeted drug delivery systems, this molecule can function as a linker, with the two amine groups providing attachment points for different molecular entities.

Safety and Handling

A specific Safety Data Sheet (SDS) for tert-butyl (5-(methylamino)pentyl)carbamate is not available. Therefore, handling precautions should be based on the properties of similar aliphatic amines and carbamates.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Tert-butyl (5-(methylamino)pentyl)carbamate represents a valuable and versatile building block for organic synthesis. While detailed experimental data for this compound is sparse, its synthesis is readily achievable through established methodologies such as reductive amination from its primary amine precursor. Its unique combination of a protected primary amine and a secondary methylamine offers significant strategic advantages for the synthesis of complex target molecules, particularly in the field of drug discovery and development. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

-

Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708. [Link]

-

Malkov, A. V., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8425–8427. [Link]

-

Kaplan, M. S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Medicinal Chemistry Letters, 3(11), 933-937. [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate. Wiley-VCH. Retrieved from [Link]

-

Organic Chemistry Tube. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

Sources

- 1. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 5-(Methylamino)-N-Boc-pentanamine: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and chemical development. 5-(Methylamino)-N-Boc-pentanamine, a versatile diamine building block, presents a clear case for the application of orthogonal analytical techniques. The presence of a labile N-Boc protecting group, a secondary amine, and a flexible aliphatic chain necessitates a multi-faceted approach to ensure unambiguous characterization. This guide provides an in-depth, experience-driven framework for the complete structure elucidation of this molecule, moving beyond simple data reporting to explain the causal logic behind experimental choices. We will detail the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is designed as a self-validating system, where the results from one technique corroborate and refine the hypotheses drawn from another, ensuring the highest degree of scientific integrity.

Foundational Strategy: The "Why" Before the "How"

The structure of 5-(Methylamino)-N-Boc-pentanamine contains several key features that dictate our analytical strategy: the tert-butoxycarbonyl (Boc) protecting group, a secondary methylamine, and a five-carbon aliphatic linker. A robust elucidation cannot rely on a single method. Mass spectrometry, for instance, will provide the molecular mass but offers limited insight into the precise arrangement of atoms.[1][2] Infrared spectroscopy will confirm the presence of key functional groups (carbamate, amine) but cannot map their locations.[3] Nuclear Magnetic Resonance is paramount for mapping the carbon-hydrogen framework, but its data is best interpreted with the molecular formula and functional groups already established.[2][4]

Therefore, our approach is integrative. We begin with techniques that give broad, foundational information (MS and FTIR) and then deploy NMR spectroscopy for the definitive, high-resolution mapping of the molecular architecture. This synergistic workflow ensures that each piece of data is contextualized and validated by the others.

Molecular Structure at a Glance

Caption: Chemical structure of 5-(Methylamino)-N-Boc-pentanamine.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first question in any structure elucidation is "What is the molecular weight?". For a molecule with a Boc group, MS is also a critical tool for confirming its presence, as this group exhibits highly characteristic fragmentation patterns. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, medium-sized molecules, minimizing in-source fragmentation and typically providing a clear molecular ion peak.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

-

Ionization Mode: Operate in positive ion mode. The two amine nitrogens are readily protonated.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation: A Self-Validating System

The expected data provides multiple points of confirmation for the proposed structure.

| Feature | Expected m/z | Causality & Interpretation |

| Molecular Formula | C₁₁H₂₄N₂O₂ | - |

| Exact Mass | 216.1838 | The theoretical neutral mass. |

| Protonated Molecule [M+H]⁺ | 217.1911 | The primary observation in ESI+. Its accurate mass measurement should be within 5 ppm of the theoretical value, confirming the elemental composition. |

| Loss of Isobutylene [M+H - 56]⁺ | 161.1386 | A hallmark of the Boc group. This occurs via a McLafferty-type rearrangement, providing strong evidence for the protecting group.[5] |

| Loss of Boc Group [M+H - 100]⁺ | 117.1386 | This fragment corresponds to the protonated 1-methylamino-5-aminopentane, confirming the core diamine structure. |

| t-butyl cation [C₄H₉]⁺ | 57.0704 | A common and highly stable fragment from the Boc group, often visible in the lower m/z range.[6] |

Trustworthiness: The observation of the correct high-resolution mass for the [M+H]⁺ ion confirms the elemental composition. The concurrent detection of the characteristic neutral losses (-56 Da) and the t-butyl cation (m/z 57) provides redundant, mutually reinforcing evidence for the N-Boc-pentanamine scaffold.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR provides a rapid and non-destructive confirmation of the key functional groups. For this molecule, the most critical vibrations are the carbamate C=O stretch and the N-H stretches. The presence and position of these bands quickly validate the success of the N-Boc protection and the persistence of the secondary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction.

Data Interpretation: A Self-Validating System

Each key functional group has a characteristic absorption frequency.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality & Interpretation |

| N-H Stretch (Carbamate) | ~3350 cm⁻¹ | A single, relatively sharp peak characteristic of the N-H bond within the Boc group.[7] |

| N-H Stretch (Sec. Amine) | ~3300 cm⁻¹ (weak/broad) | Often appears as a weaker, broader band than the carbamate N-H, or may be convoluted with it. |

| C-H Stretch (Aliphatic) | 2950-2850 cm⁻¹ | Strong, sharp peaks corresponding to the CH₂, and CH₃ groups in the pentyl chain and Boc group. |

| C=O Stretch (Carbamate) | 1680-1700 cm⁻¹ | This is the most diagnostic peak. A very strong, sharp absorption confirming the presence of the carbamate functional group of the Boc protector.[8][9] |

| N-H Bend | ~1520 cm⁻¹ | A medium intensity band associated with the N-H bending vibration, further supporting the presence of the amine and carbamate. |

| C-N Stretch | ~1250 cm⁻¹ and ~1160 cm⁻¹ | Bands associated with the stretching of C-N bonds in the molecule. |

Trustworthiness: The unequivocal presence of the strong C=O stretch around 1690 cm⁻¹ is definitive proof of the carbamate. When combined with the N-H stretch, it confirms the Boc-amine moiety. The C-H stretches confirm the aliphatic nature of the molecule. This data provides a perfect functional group "checklist" to complement the molecular formula from MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the ultimate tool for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4][10] For 5-(Methylamino)-N-Boc-pentanamine, ¹H NMR will define the connectivity of the pentyl chain through spin-spin coupling, while ¹³C NMR will confirm the number of unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Data Interpretation: A Self-Validating System

The combination of chemical shift, integration, and multiplicity in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the unambiguous assignment of every atom in the molecule.

| Assignment | Approx. δ (ppm) | Multiplicity | Integration | Causality & Interpretation |

| a (Boc, -C(CH ₃)₃) | ~1.44 | Singlet (s) | 9H | The nine equivalent protons of the t-butyl group show no coupling, resulting in a large singlet. |

| b (-CH ₂-CH₂-NHBoc) | ~1.48 | Multiplet (m) | 2H | Protons on the central part of the alkyl chain, coupled to adjacent CH₂ groups. |

| c (-CH ₂-CH₂-N(H)CH₃) | ~1.52 | Multiplet (m) | 2H | Protons on the central part of the alkyl chain, coupled to adjacent CH₂ groups. |

| d (-CH ₂-N(H)CH₃) | ~2.58 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing methylamino group, shifting them downfield. They are coupled to the adjacent CH₂ group (c). |

| e (-N(H)-CH ₃) | ~2.44 | Singlet (s) | 3H | The methyl group attached to the nitrogen. It typically appears as a sharp singlet. |

| f (-CH ₂-NHBoc) | ~3.10 | Quartet (q) or Multiplet (m) | 2H | These protons are adjacent to the Boc-protected nitrogen, which is electron-withdrawing, causing a significant downfield shift. They are coupled to the adjacent CH₂ group (b) and the NH proton. |

| g (-NH Boc) | ~4.6 (broad) | Broad Singlet (br s) | 1H | The carbamate proton. Often broad due to quadrupole effects and potential exchange. |

| h (-NH CH₃) | ~1.5 (very broad) | Very Broad Singlet (br s) | 1H | The secondary amine proton. Often very broad and may be difficult to distinguish from the baseline or other multiplets. |

| Assignment | Approx. δ (ppm) | Causality & Interpretation |

| 1 (Boc, -C(C H₃)₃) | ~28.5 | The three equivalent methyl carbons of the t-butyl group. |

| 2, 3 (Central -C H₂-) | ~26.0, ~29.5 | The two central carbons of the pentyl chain. |

| 4 (-C H₂-N(H)CH₃) | ~49.5 | Carbon adjacent to the secondary amine. |

| 5 (-N(H)-C H₃) | ~36.0 | The methyl carbon attached to the nitrogen. |

| 6 (-C H₂-NHBoc) | ~40.5 | Carbon adjacent to the Boc-protected nitrogen. |

| 7 (Boc, -C (CH₃)₃) | ~79.0 | The quaternary carbon of the t-butyl group, significantly downfield due to the adjacent oxygen. |

| 8 (Boc, C =O) | ~156.0 | The carbamate carbonyl carbon, characteristically found in this downfield region.[11][12] |

Trustworthiness: The ¹H NMR coupling patterns (e.g., the triplets and multiplets of the pentyl chain) confirm the connectivity. The ¹³C NMR shows exactly 8 signals, corresponding to the 8 unique carbon environments in the molecule. The characteristic chemical shifts for the Boc group carbons (δ ~28.5, ~79.0, ~156.0 ppm) provide a third, independent confirmation of this crucial functional group.

Integrated Workflow for Unambiguous Confirmation

The power of this multi-technique approach lies in its integrated, self-validating nature. No single piece of data is interpreted in isolation.

Caption: Integrated workflow for structure elucidation.

Conclusion

References

-

Holcapek, M., & Volná, K. (2011). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 400(8), 2211–2230. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. [Link]

-

Soto-Gómez, L., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5789. [Link]

-

Perreault, H., et al. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(7), 1044-1053. [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate. [Link]

-

Cui, G., et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemPhysChem, 17(19), 3072-3079. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]

-

Reddy, K. L., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 16(18), 4842-4845. [Link]

-

ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. [Link]

-

Mason, D. E., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of Proteome Research, 11(2), 950-961. [Link]

-

Kuwayama, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 320-326. [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. [Link]

-

Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(1), 166-171. [Link]

-

Hone, C. A., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 843-849. [Link]

-

Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Akssira, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]

-

PubChem. (n.d.). 5-(Methylamino)pentan-2-one. [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Matsuoka, R., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(23), 9032. [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

ResearchGate. (n.d.). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

-

TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. rsc.org [rsc.org]

- 8. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]

- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-(Methylamino)-N-Boc-pentanamine

Introduction

5-(Methylamino)-N-Boc-pentanamine is a valuable bifunctional building block in contemporary drug discovery and development. Its structure, featuring a Boc-protected primary amine and a secondary methylamine separated by a five-carbon aliphatic chain, allows for sequential and site-selective elaboration, making it a key intermediate in the synthesis of a diverse array of complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing not just the procedural steps, but the underlying chemical principles and practical considerations essential for successful execution in a research and development setting.

Synthetic Strategy: A Two-Step Approach

The most efficient and reliable pathway to 5-(Methylamino)-N-Boc-pentanamine involves a two-step sequence commencing with the commercially available 5-(Boc-amino)-1-pentanol. This strategy is predicated on two robust and well-characterized transformations in organic synthesis: the selective oxidation of a primary alcohol to an aldehyde, followed by a reductive amination to introduce the methylamino moiety.

The key to this approach lies in the chemoselective oxidation of the terminal alcohol in the presence of the Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is stable under the mild conditions required for this oxidation, thus obviating the need for additional protection-deprotection steps. Subsequently, the resulting aldehyde undergoes a clean and high-yielding reductive amination with methylamine.

Visualizing the Workflow

An In-Depth Technical Guide to the Synthesis and Application of 5-(Methylamino)-N-Boc-pentanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of the bifunctional building block, 5-(Methylamino)-N-Boc-pentanamine (tert-butyl methyl(5-aminopentyl)carbamate). This versatile molecule has emerged as a critical component in contemporary drug discovery, particularly in the rational design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into detailed synthetic protocols, spectroscopic and physicochemical properties, and explore its utility in the construction of targeted protein degraders. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this valuable synthetic tool.

Introduction: The Strategic Importance of Bifunctional Building Blocks in Modern Drug Discovery

The paradigm of drug discovery is continually evolving, with a notable shift towards modalities that offer greater specificity and novel mechanisms of action. Bifunctional molecules, which possess two distinct reactive sites, are at the forefront of this evolution. They serve as molecular bridges, connecting different pharmacophores to create sophisticated constructs with tailored biological activities.

5-(Methylamino)-N-Boc-pentanamine is a prime example of such a strategic building block. It features a terminal primary amine and a Boc-protected secondary methylamine, separated by a flexible five-carbon alkyl chain. This unique architecture allows for sequential and chemoselective modifications, making it an invaluable linker component in the assembly of complex therapeutic agents.

The rise of PROTACs has particularly highlighted the importance of linkers derived from molecules like 5-(Methylamino)-N-Boc-pentanamine.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[2]

This guide will provide a detailed exploration of 5-(Methylamino)-N-Boc-pentanamine, from its synthesis to its strategic deployment in cutting-edge medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 5-(Methylamino)-N-Boc-pentanamine

| Property | Value | Source |

| CAS Number | 1228544-59-9 | [1] |

| Molecular Formula | C₁₁H₂₄N₂O₂ | [1] |

| Molecular Weight | 216.33 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

A singlet at approximately 1.45 ppm, integrating to 9H, is characteristic of the tert-butyl group of the Boc protecting group.

-

A singlet at around 2.85 ppm, integrating to 3H, would correspond to the N-methyl group.

-

A triplet at approximately 2.70 ppm, integrating to 2H, is anticipated for the methylene group adjacent to the primary amine (-CH₂-NH₂).

-

A triplet around 3.10 ppm, integrating to 2H, would be assigned to the methylene group adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)CH₃).

-

Multiplets in the range of 1.30-1.60 ppm would represent the remaining three methylene groups of the pentyl chain.

-

A broad singlet, the chemical shift of which is solvent-dependent, would correspond to the primary amine protons (-NH₂).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display 11 distinct signals, one for each carbon atom in its unique chemical environment.

-

The carbonyl carbon of the Boc group is expected to appear around 156 ppm.

-

The quaternary carbon of the tert-butyl group would be observed near 79 ppm.

-

The three equivalent methyl carbons of the tert-butyl group should produce a signal around 28 ppm.

-

The N-methyl carbon is anticipated to be in the region of 34-36 ppm.

-

The methylene carbons of the pentyl chain would appear in the aliphatic region (approximately 25-50 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

-

N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

-

A strong C=O stretching vibration for the carbamate carbonyl of the Boc group at approximately 1680-1700 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

-

MS (Mass Spectrometry): In an ESI+ mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 217.3.

Synthesis of 5-(Methylamino)-N-Boc-pentanamine

The synthesis of 5-(Methylamino)-N-Boc-pentanamine can be approached through several strategic routes. A common and efficient method involves the selective protection and subsequent methylation of 1,5-diaminopentane (cadaverine).

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the N-methyl and N-Boc groups, leading back to the readily available starting material, 1,5-diaminopentane.

Caption: Retrosynthetic analysis of 5-(Methylamino)-N-Boc-pentanamine.

Step-by-Step Experimental Protocol

This protocol outlines a two-step synthesis starting from 1,5-diaminopentane.

Step 1: Mono-Boc Protection of 1,5-Diaminopentane

The selective mono-protection of a symmetrical diamine is a critical step that requires careful control of reaction conditions to minimize the formation of the di-protected byproduct.

Caption: Reaction scheme for the mono-Boc protection of 1,5-diaminopentane.

Materials and Reagents:

-

1,5-Diaminopentane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N), optional

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-diaminopentane (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.8-1.0 eq) in DCM to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. The slow addition is crucial to favor mono-protection.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate N-Boc-1,5-diaminopentane.

Step 2: N-Methylation of N-Boc-1,5-diaminopentane

The N-methylation of the Boc-protected amine is typically achieved using a suitable methylating agent in the presence of a base.

Caption: Reaction scheme for the N-methylation of N-Boc-1,5-diaminopentane.

Materials and Reagents:

-

N-Boc-1,5-diaminopentane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-1,5-diaminopentane (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(Methylamino)-N-Boc-pentanamine.

Applications in Organic Synthesis: A Gateway to PROTACs

The primary application of 5-(Methylamino)-N-Boc-pentanamine is as a versatile linker precursor in the synthesis of PROTACs.[2] Its bifunctional nature allows for the sequential attachment of an E3 ligase ligand and a target protein ligand.

General Strategy for PROTAC Synthesis

The synthesis of a PROTAC using this building block typically involves the following conceptual steps:

Caption: General workflow for PROTAC synthesis.

-

Coupling with an E3 Ligase Ligand: The terminal primary amine of 5-(Methylamino)-N-Boc-pentanamine is typically reacted with an activated carboxylic acid derivative of an E3 ligase ligand (e.g., thalidomide or VHL ligand derivatives) to form a stable amide bond.

-

Boc Deprotection: The Boc protecting group on the secondary amine is then removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to unmask the secondary amine.

-

Coupling with a Target Protein Ligand: The newly exposed secondary amine is then coupled with an activated carboxylic acid derivative of a target protein ligand to complete the synthesis of the PROTAC molecule.

The flexibility of the pentyl chain and the ability to introduce a methyl group on the nitrogen can be crucial for optimizing the ternary complex formation and the overall efficacy of the resulting PROTAC.

Safety and Handling

As a professional in the field, it is imperative to handle all chemical reagents with appropriate safety precautions.

-

1,5-Diaminopentane (Cadaverine): This starting material is corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere, and all glassware must be thoroughly dried before use.

-

Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid. It should be handled in a fume hood with appropriate PPE.

-

5-(Methylamino)-N-Boc-pentanamine: While specific toxicity data is not widely available, it should be handled with the standard precautions for organic amines. Avoid inhalation, ingestion, and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

5-(Methylamino)-N-Boc-pentanamine is a strategically important building block in modern organic synthesis, particularly for the construction of PROTACs and other complex bioactive molecules. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established chemical transformations. The ability to selectively functionalize its two distinct amine groups provides medicinal chemists with a powerful tool for linkerology studies and the optimization of drug candidates. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized building blocks like 5-(Methylamino)-N-Boc-pentanamine is certain to grow.

References

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

NIH National Library of Medicine. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

- Google Patents.

-

Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

NIH National Library of Medicine. Current strategies for the design of PROTAC linkers: a critical review. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of 5-(Methylamino)-N-Boc-pentanamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of modern drug discovery, the selection of appropriate building blocks is paramount to the successful construction of novel therapeutic agents. Among the vast arsenal of synthetic intermediates, N-Boc protected diamines have emerged as exceptionally versatile and powerful tools. This technical guide delves into the core utility of a specific, yet broadly applicable building block: 5-(Methylamino)-N-Boc-pentanamine . We will explore its synthesis, strategic applications, and the nuanced advantages it offers in the design and development of complex, biologically active molecules. This guide moves beyond a mere recitation of facts to provide a deeper understanding of the chemical principles and strategic considerations that underpin its use in medicinal chemistry.

Introduction: The Unseen Architect - Why N-Boc Protected Diamines Matter

The journey of a drug from concept to clinic is a monumental undertaking, fraught with challenges of potency, selectivity, and pharmacokinetic properties. The molecular architecture of a drug candidate is a key determinant of its ultimate success. N-Boc protected diamines, such as 5-(Methylamino)-N-Boc-pentanamine, serve as critical architectural elements in this process. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for a controlled and sequential elaboration of the molecular scaffold. This seemingly simple modification provides chemists with exquisite control over reactivity, enabling the construction of complex molecules with a high degree of precision.

The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, providing an orthogonal protecting group strategy that is essential in multi-step syntheses. This allows for the selective functionalization of the free amine, while the Boc-protected amine remains shielded, preventing unwanted side reactions.

The Anatomy of a Versatile Building Block: 5-(Methylamino)-N-Boc-pentanamine

5-(Methylamino)-N-Boc-pentanamine, also known as tert-butyl (5-(methylamino)pentyl)carbamate, possesses a unique combination of structural features that make it a valuable asset in the medicinal chemist's toolbox.

| Feature | Chemical Structure | Significance in Drug Design |

| N-Boc Protected Primary Amine | -(CH₂)₅-NH-Boc | Provides a stable, protected nucleophile that can be deprotected under mild acidic conditions for subsequent conjugation or cyclization reactions. |

| Secondary Methylamine | -NH(CH₃) | The methyl group enhances proteolytic stability of adjacent amide bonds, improves cell permeability, and can modulate the basicity of the nitrogen, influencing target binding and pharmacokinetic properties. |

| Pentanamine Backbone | -(CH₂)₅- | Offers a flexible five-carbon linker that can be used to spatially orient different pharmacophoric elements of a molecule to optimize interactions with biological targets. |

Synthesis of 5-(Methylamino)-N-Boc-pentanamine: A Practical Protocol

While various methods for the synthesis of N-Boc protected amines exist, a common and reliable approach involves the selective protection of one amine in a diamine precursor, followed by methylation of the other. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 5-(Methylamino)-N-Boc-pentanamine

Step 1: Mono-Boc Protection of 1,5-Diaminopentane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-diaminopentane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9-1.0 eq) in DCM dropwise over 1-2 hours. The slow addition is crucial to favor mono-protection.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the desired mono-Boc protected product and minimize the formation of the di-Boc protected byproduct.

-

Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-1,5-diaminopentane.

Step 2: N-Methylation of N-Boc-1,5-diaminopentane

-

Reductive Amination: Dissolve the purified N-Boc-1,5-diaminopentane (1.0 eq) in a suitable solvent like methanol or DCM.

-

Reagent Addition: Add formaldehyde (1.1 eq, as a 37% aqueous solution) to the solution.

-

Reduction: After stirring for 30 minutes, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash with brine, and dry over Na₂SO₄. After filtration and concentration, the crude product can be purified by column chromatography to afford 5-(Methylamino)-N-Boc-pentanamine.

Applications in Medicinal Chemistry: Case Studies and Strategic Insights

The true value of 5-(Methylamino)-N-Boc-pentanamine is realized in its application as a versatile building block in the synthesis of complex and high-value pharmaceutical agents.

Case Study: Synthesis of a Key Intermediate for Osimertinib (AZD9291)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of this complex molecule relies on a key intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate .[1] Although not identical, the synthesis of this intermediate showcases the utility of a Boc-protected diamine with a methylated secondary amine, a structural motif highly analogous to 5-(Methylamino)-N-Boc-pentanamine.

The synthesis involves the nucleophilic aromatic substitution of a fluorinated nitroaniline with N,N,N'-trimethylethane-1,2-diamine, followed by reduction of the nitro group. The Boc-protected amine in the starting material allows for the selective introduction of the diamine side chain, which is crucial for the molecule's biological activity. This case study underscores the importance of such building blocks in constructing highly functionalized aromatic systems found in many targeted therapies.[1]

Application as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

5-(Methylamino)-N-Boc-pentanamine is an ideal building block for the synthesis of PROTAC linkers. The Boc-protected amine provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand. The secondary methylamine can be acylated to form a stable amide bond within the linker, and the methyl group can enhance the proteolytic stability of the linker, preventing its premature degradation. The pentanamine chain offers the requisite length and flexibility to allow for the optimal orientation of the two ligands for efficient ternary complex formation.

Conclusion and Future Perspectives

5-(Methylamino)-N-Boc-pentanamine is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to design and synthesize the next generation of therapeutics with greater control and precision. Its unique combination of a selectively protected primary amine, a stabilizing secondary methylamine, and a flexible pentyl backbone makes it a valuable asset in the construction of complex molecules, from targeted cancer therapies to innovative protein degraders. As drug discovery continues to venture into more complex chemical space, the demand for such versatile and strategically designed building blocks will undoubtedly continue to grow. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively harness the potential of 5-(Methylamino)-N-Boc-pentanamine in their quest for novel and impactful medicines.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of N-Boc-1,4-butanediamine in Modern Pharmaceutical Synthesis.

-

Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-(Methylamino)-N-Boc-pentanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Methylamino)-N-Boc-pentanamine, also known as tert-butyl (5-(methylamino)pentyl)carbamate[1][2], is a bifunctional organic molecule increasingly utilized as a building block and linker in medicinal chemistry and materials science. Its structure, featuring a flexible five-carbon chain, a basic secondary amine, and a sterically hindered, lipophilic N-Boc protecting group, presents a unique and challenging solubility profile. Understanding and mastering the solubility of this compound is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties governing its solubility, detailed experimental protocols for its determination, a summary of its behavior in various solvent systems, and practical insights for laboratory applications.

Introduction: The Significance of a Bifunctional Building Block

5-(Methylamino)-N-Boc-pentanamine belongs to a class of monoprotected diamines that serve as critical intermediates in multi-step organic synthesis. The strategic placement of a Boc (tert-butyloxycarbonyl) group on one amine allows for selective reaction at the free secondary methylamino terminus. The Boc group can then be removed under specific acidic conditions to reveal the primary amine for subsequent functionalization[3][4][5]. This orthogonal reactivity is invaluable in the synthesis of complex molecules, including peptide mimics, targeted drug conjugates, and functional polymers.

The solubility of this intermediate dictates nearly every aspect of its use. In synthesis, it determines the choice of reaction solvent and can impact reaction rates and yields. For purification, solubility differences are exploited in crystallization and chromatography. In drug development, the aqueous solubility of a final compound, often influenced by its constituent linkers, is a critical determinant of bioavailability and efficacy. Therefore, a thorough understanding of this parameter is not merely academic but a prerequisite for successful research and development.

Physicochemical Properties Governing Solubility

The solubility of 5-(Methylamino)-N-Boc-pentanamine is a direct consequence of its molecular structure. It is a molecule of contrasts, balancing polar and non-polar characteristics.

2.1 Molecular Structure Analysis

-

Aliphatic Pentyl Chain (-CH₂CH₂CH₂CH₂CH₂-) : This five-carbon backbone is flexible and non-polar, contributing to the molecule's affinity for organic solvents. As the length of the alkyl chain in amines increases, their solubility in water decreases due to the growing influence of the hydrophobic portion[6][7].

-

Secondary Methylamino Group (-NHCH₃) : This group is a key polar feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base[8][9]. This group is crucial for aqueous solubility, especially under acidic conditions where it can be protonated.

-

N-Boc Group (-NH-C(O)O-C(CH₃)₃) : The tert-butyloxycarbonyl group is large and predominantly non-polar due to its bulky tert-butyl component. While the carbamate linkage has some polar character, the overall effect of the Boc group is to increase lipophilicity and enhance solubility in non-polar organic solvents[10]. It also prevents the primary amine from participating in hydrogen bonding as a donor, which would otherwise increase water solubility.

2.2 Key Physicochemical Parameters

-

Molecular Formula & Weight : C₁₁H₂₄N₂O₂; 216.32 g/mol [11]. This moderate molecular weight does not inherently preclude solubility in a wide range of solvents.

-

Hydrogen Bonding : The molecule has one hydrogen bond donor (the N-H of the methylamino group) and four potential hydrogen bond acceptors (the nitrogen of the methylamino group, the carbamate nitrogen, and the two carbamate oxygens). This capacity for hydrogen bonding is a primary driver of its solubility in polar protic solvents like water and alcohols[9][12].

-

Lipophilicity (LogP) : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to the combination of the C5 alkyl chain and the tert-butyl group, 5-(Methylamino)-N-Boc-pentanamine is expected to have a positive LogP value, indicating a preference for lipophilic environments over aqueous ones at neutral pH.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The Shake-Flask method is the gold standard for determining equilibrium solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD)[13][14][15].

3.1 Standard Protocol: OECD 105 Shake-Flask Method